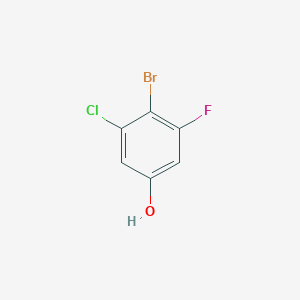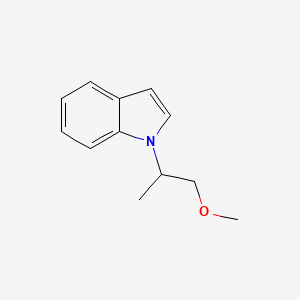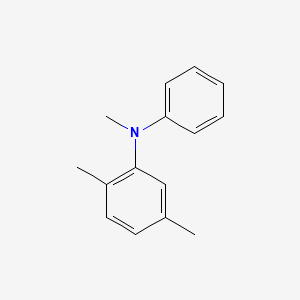![molecular formula C54H42Si2 B14115518 triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane is a complex organosilicon compound with the molecular formula C48H38Si2. It is known for its unique structural properties, which include multiple phenyl groups attached to silicon atoms. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane typically involves the reaction of triphenylsilyl chloride with a suitable biphenyl derivative. One common method includes the use of 4-bromo-1,1’-biphenyl as a starting material, which undergoes a palladium-catalyzed coupling reaction with triphenylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) to facilitate the coupling process .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis. The key difference lies in the scale-up process, which involves larger reaction vessels, more efficient mixing, and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Nitro or bromo derivatives of the phenyl groups.
科学的研究の応用
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a part of diagnostic imaging agents.
作用機序
The mechanism of action of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane is primarily related to its ability to interact with various molecular targets through its phenyl and silicon groups. These interactions can influence the electronic properties of the compound, making it useful in applications such as optoelectronics and catalysis. The specific pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its interaction with biological molecules .
類似化合物との比較
Similar Compounds
Triphenylsilanol: A simpler organosilicon compound with a single silicon atom bonded to three phenyl groups and a hydroxyl group.
Tetraphenylsilane: Contains four phenyl groups attached to a single silicon atom.
Hexaphenylsilane: Features six phenyl groups bonded to two silicon atoms, similar to triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane but with a different structural arrangement.
Uniqueness
This compound is unique due to its complex structure, which includes multiple phenyl groups and silicon atoms arranged in a specific configuration. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic synthesis .
特性
分子式 |
C54H42Si2 |
|---|---|
分子量 |
747.1 g/mol |
IUPAC名 |
triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane |
InChI |
InChI=1S/C54H42Si2/c1-7-19-47(20-8-1)55(48-21-9-2-10-22-48,49-23-11-3-12-24-49)53-39-35-45(36-40-53)43-31-33-44(34-32-43)46-37-41-54(42-38-46)56(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-42H |
InChIキー |
KIGXXTRUJYDDKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


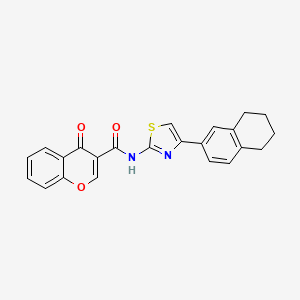

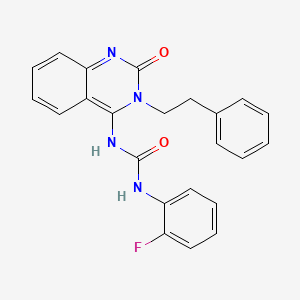
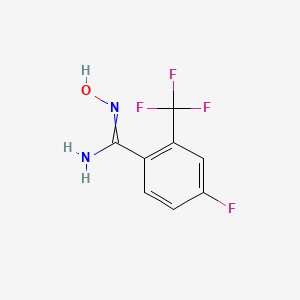
![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)

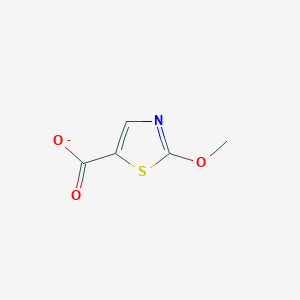
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14115475.png)


